Angustin A

Overview

Description

Angustin A is a synthetic compound derived from the naturally occurring compound angustin, which has been used for centuries in traditional Chinese medicine. It is a lipophilic compound that is commonly used in the laboratory and clinical settings for a variety of purposes.

Scientific Research Applications

Phytochemical Composition and Biological Activities

- Chamerion angustifolium L., containing Angustin A, is used for producing food supplements due to its wide spectrum of biological activities. It contains volatile and non-volatile compounds, showing variation in total phenolic compounds and antioxidant activities based on geographic origin and preparation method. Drying significantly reduces the amount of phenolics and antioxidant activity (Kaškonienė et al., 2015).

Anti-Inflammatory and Immunomodulatory Effects

- Sphaeralcea angustifolia, an endangered plant in Mexico, is used for treating inflammatory processes. It contains compounds such as tomentin and sphaeralcic acid, which have demonstrated significant anti-inflammatory effects in various models (Pérez-Hernández et al., 2014).

- Lupinus angustifolius L. β-conglutin proteins may help in treating type 2 diabetes and inflammatory-related diseases. These proteins can bind to insulin and positively influence insulin signaling pathways, reducing pro-inflammatory gene expression (Lima-Cabello et al., 2017).

Antioxidant Properties

- Vaccinium angustifolium, a medicinal plant for diabetes treatment, produces phenolic metabolites with potential anti-diabetic activities. Seasonal changes in these compounds' concentration correlate with anti-glycation effects, indicating optimal collection times for maximal activity (McIntyre et al., 2009).

- Elaeagnus angustifolia contains flavonoids with significant antioxidant effects and weak tyrosinase-inhibitory activity, suggesting its potential as a natural antioxidant agent (Bendaikha et al., 2014).

Wound Healing and Anti-Inflammatory Applications

- Fraxinus angustifolia leaf and bark extracts have shown wound healing potential, with the identification and nanoentrapment of polyphenolic phytocomplexes enhancing skin bioavailability and efficacy in wound healing (Moulaoui et al., 2015).

Mechanism of Action

Target of Action

Angustin A is a natural product from Swertia angustifolia

Mode of Action

The mode of action refers to the functional or anatomical change resulting from the exposure of a living organism to a substance

Biochemical Pathways

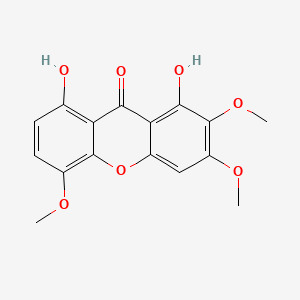

Angustin A is a dihydroxy-xanthone metabolite . The agnestin biosynthetic gene cluster was identified and targeted gene disruptions of the PKS, Baeyer–Villiger monooxygenase, and other oxido-reductase genes revealed new details of fungal xanthone biosynthesis

properties

IUPAC Name |

1,8-dihydroxy-2,3,5-trimethoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O7/c1-20-8-5-4-7(17)11-13(18)12-9(23-15(8)11)6-10(21-2)16(22-3)14(12)19/h4-6,17,19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHSSNUSRPSUDRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)O)C(=O)C3=C(C(=C(C=C3O2)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

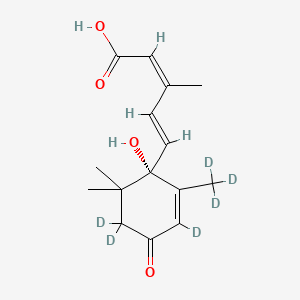

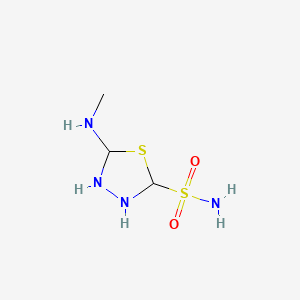

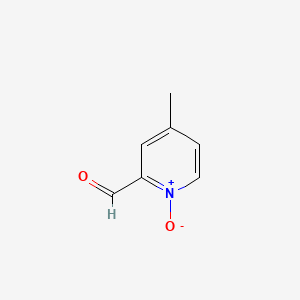

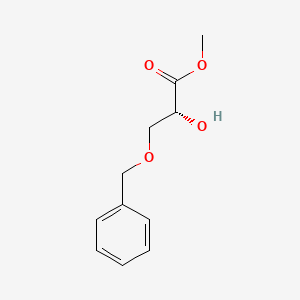

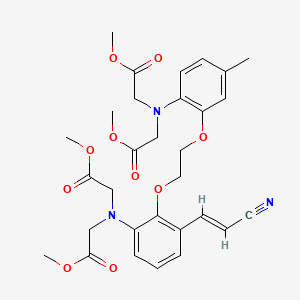

Feasible Synthetic Routes

Q & A

Q1: What is Angustin A and where is it found?

A1: Angustin A is a newly discovered xanthone, a type of organic compound. [] It was isolated from the aerial parts (stems, leaves, flowers) of the plant Swertia angustifolia. []

Q2: Is there any information available about the structure of Angustin A?

A3: While the abstract mentions that the structure of Angustin A was elucidated using spectroscopic data, it does not provide the specific details of its molecular formula, weight, or spectroscopic characteristics. [] For a comprehensive understanding of its structure, further research and access to the complete scientific publication are necessary.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-amino-2-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B563138.png)

![1,7-Diazabicyclo[4.1.0]heptane-6-carboxamide,N-methyl-(9CI)](/img/no-structure.png)

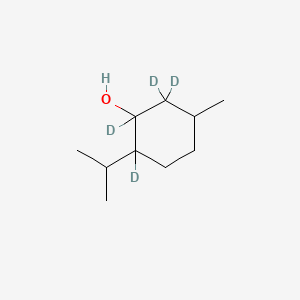

![2-Amino-3-methyl-9H-pyrido[2,3-b]indole-d3](/img/structure/B563160.png)